molecular formula C13H22N4O4S B1678810 Ranitidine S-oxide CAS No. 73851-70-4

Ranitidine S-oxide

Cat. No. B1678810
CAS RN: 73851-70-4
M. Wt: 330.41 g/mol
InChI Key: SKHXRNHSZTXSLP-UKTHLTGXSA-N
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Description

Ranitidine S-oxide is a pharmaceutical impurity standard with a purity of ≥95.0% (HPLC). It is also known as Ranitidine Related Compound C (USP), Ranitidine impurity C (PhEur), and N-{2-{{{5-[(Dimethylamino)methyl]furan-2-yl}methyl}sulfinyl}ethyl}-N′-methyl-2-nitroethene-1,1-diamine . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The oxidation of Ranitidine to its N-oxide and S-oxide and desmethylranitidine is carried out in the liver. The oxidation process is inhibited by metimazole, a flavin-containing monooxygenase (FMO) inhibitor . The presence of nitrate ions, acidity of the environment, and nitrate contamination of the pharmaceutical excipients and temperature are effective factors in the production of this impurity .


Molecular Structure Analysis

The empirical formula of Ranitidine S-oxide is C13H22N4O4S with a molecular weight of 330.40 . The molecular structure of Ranitidine S-oxide is available on various chemical databases .


Physical And Chemical Properties Analysis

Ranitidine S-oxide has a density of 1.265g/cm3, a boiling point of 527.5ºC at 760 mmHg, and a flash point of 272.8ºC . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Metabolism and Absorption

Ranitidine, a histamine H2-receptor antagonist, undergoes metabolic transformations influenced by the gastrointestinal microflora. Studies reveal that ranitidine is a substrate for colonic bacterial metabolism, with its concentration declining over time, suggesting degradation by colonic bacteria. This degradation involves the cleavage of an N-oxide bond within the molecule, leading to the loss of an oxygen atom, although further metabolic reactions are possible. These metabolic pathways significantly affect the drug's bioavailability from the colon (Basit & Lacey, 2001).

Environmental Impact and Degradation

Ranitidine has been identified as an emerging pollutant in water sources. Research into its degradation through electrochemical advanced oxidation processes (EAOPs) like anodic oxidation and electro-Fenton has demonstrated effective removal from water. These processes involve the generation of hydroxyl radicals, leading to the mineralization of ranitidine to CO2 and inorganic ions. This degradation pathway also addresses the toxicity of ranitidine, with toxicity significantly reduced following its mineralization (Olvera-Vargas et al., 2014).

Photocatalytic Degradation

Studies on MoS2/RGO composites for the photocatalytic degradation of ranitidine have shown promising results. These composites, under visible light, are effective in degrading ranitidine, reducing its NDMA formation potential, a carcinogenic disinfection by-product. This suggests a viable approach for micro-pollutant degradation in water treatment (Zou, Zhang, Zhao, & Zhang, 2020).

Pharmacodynamics and Drug Interactions

Ranitidine is extensively studied for its pharmacodynamic properties and drug interactions. It's a potent inhibitor of gastric acid secretion and is effective in treating and preventing gastrointestinal disorders. Research on the OCT1 and OCT2-mediated uptake of ranitidine reveals that genetic polymorphisms can significantly affect its uptake and the potential for drug-drug interactions. This highlights the need for personalized medicine approaches in its clinical use (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017).

Environmental Photodegradation

The photochemical fate of ranitidine inthe environment has been a subject of significant research. Ranitidine reacts rapidly with transient oxidants formed in sunlit natural waters, such as singlet oxygen and hydroxyl radical. This reactivity is relevant for understanding the environmental fate of this pharmaceutical. In natural waters, photooxidation mediated by singlet oxygen is likely the predominant degradation pathway for cimetidine, a related compound. For ranitidine, direct photolysis is expected to be a major pathway for degradation, with some contribution from reactions with singlet oxygen. These insights are crucial for assessing the impact of ranitidine on aquatic ecosystems and for developing strategies to mitigate its environmental presence (Latch et al., 2003).

Impact on Gut Microbiota

Research on the effects of ranitidine on gut microbiota and its role in cardiovascular and renal health is emerging. Ranitidine has been shown to influence the composition of gut microbiota, impacting the synthesis and metabolism of trimethylamine N-oxide (TMAO), a compound implicated in cardiovascular and chronic kidney diseases. Alterations in the microbiota composition, such as increases in certain microbial families and decreases in others, may underlie the potential cardiovascular and renal protective effects of ranitidine, apart from its known pharmacological actions (Liu et al., 2020).

Safety And Hazards

Ranitidine S-oxide may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction .

Future Directions

The presence of the impurity N-nitrosodimethylamine (NDMA) has been a reason for recent drug product recalls. The available data builds a case for the evaluation of NDMA formation in all histamine H2 receptor antagonists especially famotidine as a liable agent at different conditions and in the presence or absence of nitrite ions and some pharmaceutical excipients in vitro and in vivo .

properties

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXRNHSZTXSLP-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CC=C(O1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ranitidine S-oxide

CAS RN

73851-70-4
Record name 73851-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
DM Cross, JA Bell, K Wilson - Xenobiotica, 1995 - Taylor & Francis
… Ranitidine S-oxide was metabolized by hepatocytes from both species to one of the … The relative quantitative importance of ranitidine N-oxide, ranitidine S-oxide and desmethylranitidine …
Number of citations: 14 www.tandfonline.com
WG Chung, CS Park, HK Roh, WK Lee… - The Japanese Journal of …, 2000 - jstage.jst.go.jp
… portion of the ranitidine S—oxide found in urine may have been catalyzed by the hepatic FMOS as well, because the FMOS is also efficient in the production of ranitidine S-oxide. These …
Number of citations: 87 www.jstage.jst.go.jp
PJ Eddershaw, AP Chadwick, DM Higton… - Xenobiotica, 1996 - Taylor & Francis
… -oxide, N-desmethylranitidine, ranitidine-S-oxide and the furoic acid analogue of ranitidine. … Trace amounts of ranitidine-S-oxide, N-desmethylranitidine and the furoic acid analogue of …
Number of citations: 19 www.tandfonline.com
PF Carey, LE Martin, MB Evans - Chromatographia, 1984 - Springer
… The use of an existing reversed-phase ion-pair method for the determination of ranitidine, ranitidine-N-oxide, ranitidine-S-oxide and desmethylranitidine in the plasma of patients taking …
Number of citations: 16 link.springer.com
A Sukhdev, JP Shubha… - Progress in Reaction …, 2012 - journals.sagepub.com
… Ranitidine-S-oxide was identified as the oxidation product of RNH by GC-MS in both media. The conjugate free acid CH3C6H4SO2NHCl of CAT is postulated as the reactive oxidizing …
Number of citations: 8 journals.sagepub.com
T Prueksaritanont, N Sittichai, S Prueksaritanont… - … of Chromatography B …, 1989 - Elsevier
… Under the conditions described, the retention times of ranitidine, ranitidine N-oxide, ranitidine S-oxide, desmethylranitidine and the internal standard were 5.3, 3.6, 7.5, 4.5 and 2.8 min, …
Number of citations: 37 www.sciencedirect.com
DM CROSS, K WILSON, JA BELL - 1990 - portlandpress.com
… The metabolite profile observed iri vitro (ranitidine N-oxide + ranitidine S-oxide > desmcthylranitidine) corresponded with that previously observed in vivo 151. NOxidation of ranitidine …
Number of citations: 1 portlandpress.com
CA Lau-Cam, M Rahman, RW Roos - Journal of Liquid …, 1994 - Taylor & Francis
… This method also separates ranitidine from its related compound ranitidine S-oxide. … to on column concentrations of ranitidine and ranitidine S-oxide in the ranges 0.035-9.000 pg and …
Number of citations: 18 www.tandfonline.com
MS Smith, J Oxford, MB Evans - Journal of Chromatography A, 1994 - Elsevier
… Ranitidine hydrochloride, ranitidine N-oxide, ranitidine S-oxide, desmethyl ranitidine and the furoic acid analogue were synthesised in the Chemistry Division of Glaxo Research and De…
Number of citations: 36 www.sciencedirect.com
MS Lant, LE Martin, J Oxford - Journal of Chromatography A, 1985 - Elsevier
… Reversed-phase high-performance liquid chromatography systems for the separation of ranitidine and its metabolites ranitidine-N-oxide, ranitidine-S-oxide, and desmethylranitidine …
Number of citations: 42 www.sciencedirect.com

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